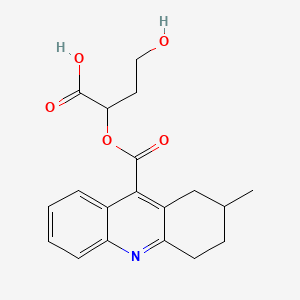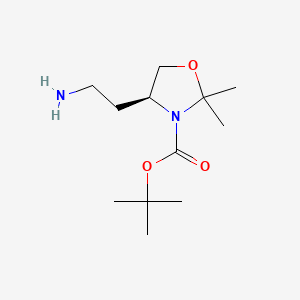![molecular formula C11H12ClN3O2 B6610212 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride CAS No. 2247107-75-9](/img/structure/B6610212.png)
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a unique and complex compound known for its diverse applications in various fields of scientific research. Its intricate structure allows it to participate in a multitude of chemical reactions and biological processes, making it a compound of significant interest.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride, a multi-step process is often employed. This generally involves the initial formation of the pyrimidine ring followed by the introduction of the aminomethyl group on the phenyl ring. Common reagents for these steps include:
Cyclization Agents: : Used to form the pyrimidine ring.
Amination Reagents: : For attaching the aminomethyl group.
Reaction conditions such as temperature, pH, and solvents are carefully controlled to optimize yield and purity. Industrial production typically scales up these methods with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of reactions:
Oxidation: : Results in modifications to the functional groups, often making the molecule more reactive.
Reduction: : Typically reduces functional groups, leading to different derivatives.
Substitution: : Replaces certain atoms or groups within the molecule, often used to create derivatives with desired properties.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Such as lithium aluminum hydride.
Substitution Agents: : Such as halogens or alkylating agents.
Major Products
These reactions lead to the formation of derivatives that can be studied for various properties and applications.
Aplicaciones Científicas De Investigación
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride finds use in multiple research domains:
Chemistry: : As a precursor or intermediate in synthetic organic chemistry.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Potential therapeutic agent or as part of drug delivery systems.
Industry: : Used in the development of new materials or chemicals.
Mecanismo De Acción
The compound exerts its effects through interaction with specific molecular targets:
Binding to Receptors: : Alters the function of biological receptors.
Enzyme Inhibition: : Modifies enzyme activity, affecting metabolic pathways.
Pathway Modulation: : Can influence cellular signaling pathways.
Comparación Con Compuestos Similares
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is unique due to its specific structural features and reactivity patterns. Similar compounds include:
4-(aminomethyl)phenyl derivatives: : Differ in the pyrimidine component.
Tetrahydropyrimidine derivatives: : Vary in the attached functional groups.
Phenyl derivatives: : Without the aminomethyl substitution.
Propiedades
IUPAC Name |
5-[4-(aminomethyl)phenyl]-1H-pyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c12-5-7-1-3-8(4-2-7)9-6-13-11(16)14-10(9)15;/h1-4,6H,5,12H2,(H2,13,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKXVXUAMFBFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CNC(=O)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6610136.png)



![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)

![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)
![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)




![dimethyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B6610254.png)
